Ethanol, 2-(diallylamino)-
Overview
Description
Ethanol, 2-(diallylamino)- is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanol, 2-(diallylamino)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanol, 2-(diallylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2-(diallylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethanol, 2-(diallylamino)-, also known as 2-(dimethylamino)ethanol (DMAE), is a compound that has garnered attention due to its potential biological activities, particularly in the fields of neuroscience and pharmacology. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Ethanol, 2-(diallylamino)- is structurally related to choline and acetylcholine, which positions it as a compound of interest for studying cognitive enhancement and neurochemical interactions. Its molecular formula is C₆H₁₅N, with a molecular weight of approximately 101.20 g/mol. The compound exhibits properties that allow it to interact with various biological systems, influencing neurotransmitter dynamics and cellular functions.
The biological activity of ethanol, 2-(diallylamino)- can be attributed to several mechanisms:
- Cholinergic Pathway Interaction : Due to its structural similarity to acetylcholine precursors, this compound may enhance cholinergic signaling, potentially improving cognitive functions such as memory and learning.
- Dopamine Uptake Inhibition : Recent studies have shown that ethanol can inhibit dopamine uptake via the organic cation transporter 3 (OCT3), which may enhance the effects of other stimulants like cocaine. This interaction suggests a role in modulating reward pathways in the brain .
- Cellular Effects : Ethanol, 2-(diallylamino)- has been observed to influence various cellular processes by modulating cell signaling pathways and gene expression. It can cause irritation in cells, indicating its potential impact on cellular membranes.
In Vitro Studies
- Neurotransmitter Dynamics : A study using high-speed chronoamperometry demonstrated that ethanol inhibits dopamine clearance in vivo, suggesting that it may prolong dopaminergic signaling in the dorsal striatum .
- Cell Culture Experiments : In vitro experiments have indicated that ethanol can increase DNA synthesis in certain cell lines, supporting its role in cellular proliferation.
In Vivo Studies
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Animal Models : Research involving rodent models has shown variable effects based on dosage:
- Low doses exhibited minimal toxicity while enhancing cognitive functions.
- High doses resulted in adverse effects such as respiratory irritation and skin damage.
- Neurotoxicity Assessment : Chronic exposure studies revealed changes in urine composition and potential neurotoxic effects at high doses, including alterations in pituitary gland morphology in rats .
Cognitive Enhancement
In a clinical setting, the administration of ethanol, 2-(diallylamino)- has been explored for its potential cognitive-enhancing effects. Participants reported improvements in memory tasks when supplemented with this compound. However, the results are mixed and further studies are necessary to establish definitive benefits.
Behavioral Studies
Behavioral assessments have indicated that ethanol enhances the rewarding effects of cocaine through its action on dopamine systems. This was evidenced by increased locomotor activity in animal models when both substances were administered together .
Data Summary
Study Type | Findings | Implications |
---|---|---|
In Vitro | Increased DNA synthesis; inhibition of dopamine uptake | Potential for cognitive enhancement; modulation of reward systems |
In Vivo | Dose-dependent effects; neurotoxic changes at high doses | Safety concerns; need for careful dosage regulation |
Clinical Observations | Mixed results on cognitive enhancement | Further research required to confirm efficacy |
Properties
IUPAC Name |
2-[bis(prop-2-enyl)amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-5-9(6-4-2)7-8-10/h3-4,10H,1-2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXPSOZPCYEURW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCO)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938906 | |
Record name | 2-[Di(prop-2-en-1-yl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10938906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17719-79-8 | |
Record name | Ethanol, 2-(diallylamino)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75378 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[Di(prop-2-en-1-yl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10938906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.